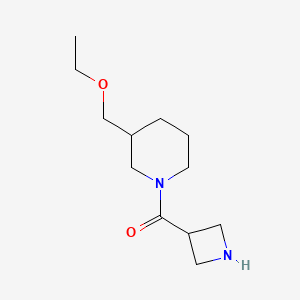
Azetidin-3-yl(3-(ethoxymethyl)piperidin-1-yl)methanone
描述
Azetidin-3-yl(3-(ethoxymethyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C12H22N2O2 and its molecular weight is 226.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Azetidin-3-yl(3-(ethoxymethyl)piperidin-1-yl)methanone is a novel compound that combines the azetidine and piperidine moieties, which are known for their diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Structural Overview
The compound features a complex structure characterized by:
- Azetidine Ring : A four-membered nitrogen-containing heterocycle.
- Piperidine Ring : A six-membered nitrogen-containing heterocycle.
This unique combination enhances its potential interactions with various biological targets, making it a subject of interest in medicinal chemistry.
Research indicates that this compound may function as an enzyme inhibitor. By binding to specific active sites on enzymes, it can disrupt biological pathways, potentially leading to therapeutic effects. The compound's ability to modulate receptor activity suggests its role in various signaling pathways, particularly in the central nervous system (CNS).
Enzyme Inhibition
Studies have shown that this compound can inhibit certain enzymes, which may be beneficial in treating diseases linked to enzyme dysfunction. For instance, its interaction with histamine H3 receptors has been documented, indicating potential applications in managing conditions related to histamine signaling.
Antimicrobial and Anticancer Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity against specific bacterial strains. Additionally, its structural properties may contribute to anticancer effects by inducing apoptosis in cancer cells.
Case Studies and Research Findings
- Histamine H3 Receptor Inhibition :
-
Antimicrobial Activity :
- Research conducted on the compound's efficacy against Gram-positive and Gram-negative bacteria demonstrated notable antibacterial properties, suggesting its potential as a lead compound for developing new antibiotics .
- Anticancer Activity :
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| Azetidine Derivatives | Azetidine | Variable | Known for diverse biological activities |
| Piperidine Derivatives | Piperidine | Antidepressant | Commonly used in pharmaceuticals |
| Benzimidazolones | Benzimidazole | Anticancer | Effective against multiple cancer types |
The dual-ring structure of this compound allows for greater flexibility in chemical modifications, potentially leading to compounds with enhanced biological activities.
属性
IUPAC Name |
azetidin-3-yl-[3-(ethoxymethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-2-16-9-10-4-3-5-14(8-10)12(15)11-6-13-7-11/h10-11,13H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVZYRSAUOQYCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCN(C1)C(=O)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















